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(hydroxymethyl)piperidine-1-

carboxylate

Cat. No.: B105094 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is a versatile bifunctional molecule

widely employed as a key building block in medicinal chemistry and organic synthesis.[1] Its

structure, featuring a Cbz-protected piperidine nitrogen and a primary alcohol, allows for

sequential and site-selective modifications, making it an invaluable intermediate in the

synthesis of complex molecules, including pharmaceutical agents.[1] Notably, this compound

serves as a crucial precursor for the development of antagonists for human 5-HT4 receptors

and potent Ca2+-permeable AMPA receptor antagonists.[2] This document provides detailed

experimental protocols for key transformations of Benzyl 4-(hydroxymethyl)piperidine-1-
carboxylate and its derivatives, along with relevant data and workflow visualizations.
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Property Value

CAS Number 122860-33-7

Molecular Formula C14H19NO3

Molecular Weight 249.31 g/mol

Appearance Colorless to White to Yellow Solid or Liquid

Storage Sealed in dry, 2-8°C

Core Applications in Drug Discovery
The N-benzyl piperidine (N-BP) structural motif, accessible from this starting material, is a

highly valued scaffold in drug discovery. Its three-dimensional nature and structural flexibility

enhance target affinity, improve ADMET properties, and provide crucial cation-π interactions

with target proteins. The piperidine ring is a prevalent feature in many FDA-approved drugs.

Derivatives of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate are integral to the

synthesis of various therapeutic agents, particularly targeting:

5-HT4 Receptors: These Gs-protein-coupled receptors are key modulators of gastrointestinal

motility and cognitive function. Antagonists are investigated for conditions like irritable bowel

syndrome (IBS).[2]

AMPA Receptors: These ionotropic glutamate receptors are central to fast synaptic

transmission in the CNS. Antagonists are explored for their neuroprotective potential in

conditions like cerebral ischemia.

Experimental Protocols
Oxidation of the Hydroxymethyl Group to an Aldehyde
The primary alcohol of the piperidine moiety can be selectively oxidized to the corresponding

aldehyde, a versatile functional group for further elaboration, such as reductive amination or

olefination reactions. A common and efficient method is the TEMPO-catalyzed oxidation. While

the provided example utilizes the N-benzyl analogue, the protocol is readily adaptable for the

N-Cbz protected compound.
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Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted from a procedure for the oxidation of (1-benzyl-4-piperidyl)methanol.

[3]

Materials:

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

2,2,6,6-Tetramethyl-1-piperidinyloxyl (TEMPO)

Sodium periodate (NaIO4)

Sodium bromide (NaBr)

Dichloromethane (DCM)

Deionized water

1M Sodium thiosulfate (Na2S2O3) solution

Anhydrous sodium sulfate (Na2SO4)

Procedure:

Dissolve Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in DCM.

Add TEMPO (0.01-0.05 eq.).

In a separate flask, prepare an aqueous solution of NaIO4 (1.2-1.5 eq.) and NaBr (0.1-0.2

eq.).

Add the aqueous solution to the DCM solution of the alcohol and TEMPO.

Stir the biphasic mixture vigorously at room temperature (20-25°C).

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically

complete within 5-12 hours.
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Upon completion, separate the organic layer.

Wash the organic layer twice with 1M Na2S2O3 solution to quench any remaining oxidant.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure to yield the crude aldehyde.

The product, Benzyl 4-formylpiperidine-1-carboxylate, can be purified by silica gel column

chromatography if necessary.

Parameter Value Reference

Oxidizing System TEMPO/NaIO4/NaBr [3]

Solvent
Dichloromethane (DCM) /

Water
[3]

Temperature 20-25°C [3]

Reaction Time 5-12 hours [3]

Typical Yield >90% (for N-benzyl analogue) [3]

Activation of the Hydroxymethyl Group via Mesylation
To facilitate nucleophilic substitution, the hydroxyl group can be converted into a better leaving

group, such as a mesylate.

Protocol: Mesylation of the Hydroxyl Group

This protocol is based on the mesylation of a similar secondary alcohol on a piperidine ring.[4]

Materials:

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Dichloromethane (DCM)

Triethylamine (Et3N)
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Methanesulfonyl chloride (MsCl)

0.1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO3)

Brine

Anhydrous magnesium sulfate (MgSO4)

Procedure:

Dissolve Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DCM

in a round-bottom flask.

Cool the solution to 0°C in an ice bath.

Add triethylamine (1.1 eq.) dropwise.

Slowly add methanesulfonyl chloride (1.2 eq.) to the stirred solution at 0°C.

Allow the reaction to warm to room temperature and stir for 16 hours or until TLC indicates

completion.

Wash the reaction mixture sequentially with 0.1 M HCl, saturated aqueous NaHCO3, water,

and brine.

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced

pressure.

The crude product, Benzyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate, can be

purified by flash chromatography on silica gel.
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Parameter Value Reference

Reagents
Methanesulfonyl chloride,

Triethylamine
[4]

Solvent Dichloromethane (DCM) [4]

Temperature 0°C to Room Temperature [4]

Reaction Time ~16 hours [4]

Deprotection of the Piperidine Nitrogen (Cbz Removal)
The Cbz (carboxybenzyl) protecting group is commonly removed by catalytic hydrogenolysis, a

clean and efficient method.

Protocol: Catalytic Hydrogenolysis

Materials:

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Methanol (MeOH) or Ethanol (EtOH)

Palladium on carbon (10% Pd/C)

Hydrogen gas (H2) balloon or hydrogenator

Procedure:

Dissolve Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in methanol or

ethanol in a round-bottom flask.

Carefully add 10% Pd/C (typically 10 mol% with respect to the substrate) to the solution.

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an

inert atmosphere.
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Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often

sufficient) at room temperature.

Monitor the reaction by TLC until the starting material is consumed.

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the

Pd/C catalyst.

Rinse the Celite pad with the solvent used for the reaction.

Concentrate the filtrate under reduced pressure to yield piperidin-4-ylmethanol.

Parameter Value Reference

Catalyst
10% Palladium on Carbon

(Pd/C)
[5]

Hydrogen Source H2 gas [5]

Solvent Methanol or Ethanol [5]

Temperature Room Temperature [5]

Reaction Time Typically 1-6 hours

Visualizations
Signaling Pathway of a 5-HT4 Receptor
The following diagram illustrates the canonical Gαs-adenylyl cyclase signaling pathway

activated by a 5-HT4 receptor agonist. Antagonists derived from Benzyl 4-
(hydroxymethyl)piperidine-1-carboxylate would competitively bind to the 5-HT4 receptor,

preventing the initiation of this cascade.[2]
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Caption: 5-HT4 receptor signaling pathway and point of antagonist intervention.

Experimental Workflow: Synthesis of a Piperidine
Derivative
The following workflow demonstrates a logical sequence of reactions starting from Benzyl 4-
(hydroxymethyl)piperidine-1-carboxylate to generate a functionalized piperidine core, which

can then be used for further drug development.
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Synthetic Workflow for Piperidine Derivatives
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Caption: General synthetic workflow from the starting material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Benzyl 4-
(hydroxymethyl)piperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105094#experimental-protocol-for-using-benzyl-4-
hydroxymethyl-piperidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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